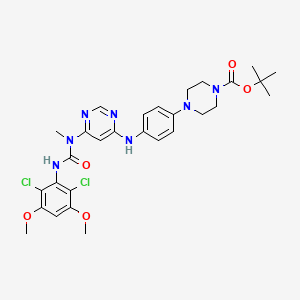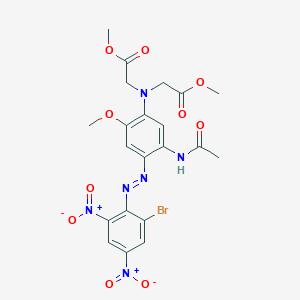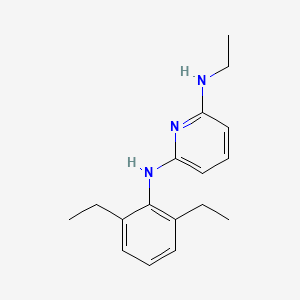
PptT-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PptT-IN-4: is a compound known for its inhibitory activity against the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is crucial for the survival and virulence of Mycobacterium tuberculosis, making this compound a promising candidate for antimycobacterial therapy . The compound exhibits an IC50 of 0.71 μM and demonstrates significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 42 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PptT-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
PptT-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Applications De Recherche Scientifique
PptT-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on Mycobacterium tuberculosis to understand its survival mechanisms and develop new treatments.
Medicine: Potential therapeutic agent for treating tuberculosis due to its inhibitory activity against PptT.
Industry: Could be used in the development of new drugs and therapeutic agents targeting bacterial infections
Mécanisme D'action
PptT-IN-4 exerts its effects by inhibiting the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is involved in the post-translational modification of proteins, specifically the transfer of the phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier proteins. This modification is essential for the activity of fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases, which are crucial for the synthesis of complex mycobacterial lipids .
Comparaison Avec Des Composés Similaires
PptT-IN-4 is unique in its specific inhibitory activity against PptT. Similar compounds include:
AU 8918: Another PptT inhibitor with a different chemical structure.
MRS1845: A calcium channel inhibitor with some overlapping biological activities.
ω-Conotoxin FVIA: A peptide toxin that inhibits calcium channels
These compounds share some similarities in their inhibitory activities but differ in their specific targets and chemical structures, highlighting the uniqueness of this compound in its specific inhibition of PptT.
Propriétés
Formule moléculaire |
C17H23N3 |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
6-N-(2,6-diethylphenyl)-2-N-ethylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H23N3/c1-4-13-9-7-10-14(5-2)17(13)20-16-12-8-11-15(19-16)18-6-3/h7-12H,4-6H2,1-3H3,(H2,18,19,20) |
Clé InChI |
INMRKBDZTKEPHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC2=CC=CC(=N2)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


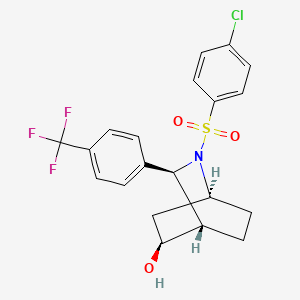
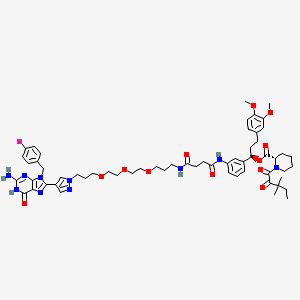

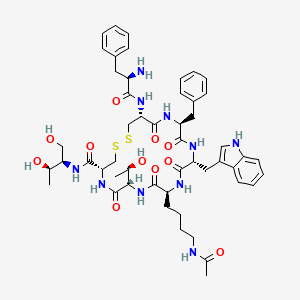
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
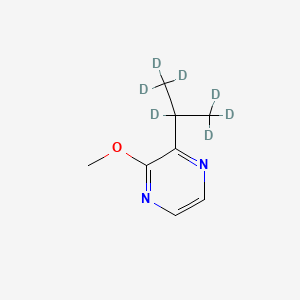
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
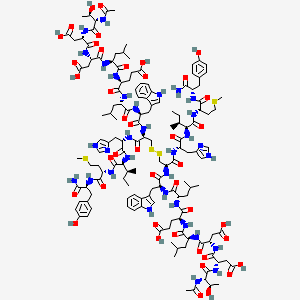
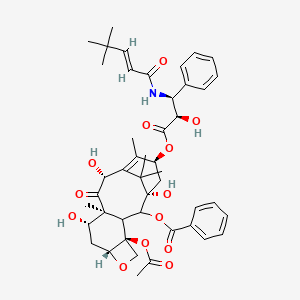
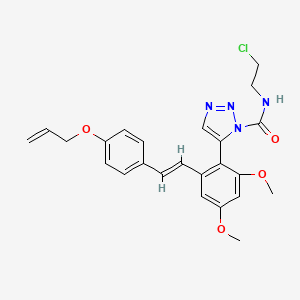
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

